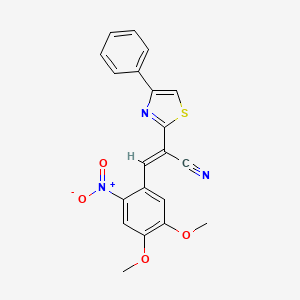![molecular formula C16H24N2O4S B5271194 Ethyl 2-{[(2,6-dimethylmorpholin-4-yl)acetyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B5271194.png)
Ethyl 2-{[(2,6-dimethylmorpholin-4-yl)acetyl]amino}-5-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[(2,6-dimethylmorpholin-4-yl)acetyl]amino}-5-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and a morpholine moiety, which is a six-membered ring containing both nitrogen and oxygen atoms. The presence of these functional groups makes the compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2,6-dimethylmorpholin-4-yl)acetyl]amino}-5-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Introduction of the Morpholine Moiety: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.
Acetylation: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2,6-dimethylmorpholin-4-yl)acetyl]amino}-5-methylthiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential drug candidate for various therapeutic applications.
Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2,6-dimethylmorpholin-4-yl)acetyl]amino}-5-methylthiophene-3-carboxylate would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The morpholine moiety could be involved in hydrogen bonding or other interactions with the target, while the thiophene ring could participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate: Similar structure but lacks the thiophene ring.
2-(2,6-Dimethylmorpholin-4-yl)ethanamine: Similar structure but lacks the ester and thiophene groups.
Uniqueness
Ethyl 2-{[(2,6-dimethylmorpholin-4-yl)acetyl]amino}-5-methylthiophene-3-carboxylate is unique due to the presence of both the thiophene ring and the morpholine moiety, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-5-21-16(20)13-6-12(4)23-15(13)17-14(19)9-18-7-10(2)22-11(3)8-18/h6,10-11H,5,7-9H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAHHTIYMKGXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=O)CN2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[4-(hydroxymethyl)piperidin-1-yl]methyl}piperidin-2-one](/img/structure/B5271124.png)
![2-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5271126.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-cyano-N-methylbenzamide](/img/structure/B5271137.png)
![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5271143.png)
![[(2E)-2-(2-methylpropylidene)cyclohexyl] acetate](/img/structure/B5271150.png)
![(E)-3-(2-chloro-7-methoxyquinolin-3-yl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5271166.png)

![4-(cyclopropylmethyl)-1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5271171.png)
![N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2-furamide](/img/structure/B5271178.png)
![N-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5271185.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-pyrazin-2-yloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5271202.png)
![4-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-bromo-6-ethoxyphenyl acetate](/img/structure/B5271206.png)
